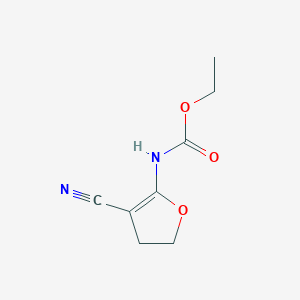

2-(乙酰氧基甲基)-4-溴丁基乙酸酯

描述

Synthesis Analysis

The synthesis of brominated esters and related compounds involves reactions with bases, alcohols, and acids. For instance, 2-Bromo-2,2-dinitroethyl acetate reacts with bases to yield various products, including 1-bromo-1,1-dinitro-2-methoxyethane and 2-bromo-2,2-dinitroethanol . Similarly, 4-bromobutyl acetate can be synthesized by reacting 1,4-butanediol with hydrogen bromide and acetic acid, with the yield being significantly affected by the reaction conditions . These studies suggest that the synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate would likely involve careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

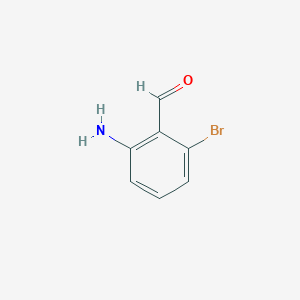

The molecular structure of brominated compounds can be complex, with the presence of bromine often inducing electron-withdrawing effects. For example, in 2-bromoacetoxybenzoic acid, the Br atom is rotationally disordered and affects the bond angles around it . Similarly, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the Br atom is shown to be electron-withdrawing, which influences the molecular geometry . These findings suggest that the molecular structure of 2-(Acetoxymethyl)-4-bromobutyl acetate would also be influenced by the presence of the bromine atom, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

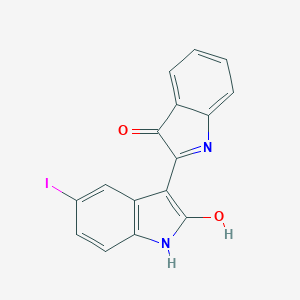

Brominated esters participate in various chemical reactions, including annulations and condensations. For instance, 2-(acetoxymethyl)buta-2,3-dienoate can undergo phosphine-catalyzed annulations with bisnucleophiles to form cyclopentene and tetrahydropyridazine derivatives . The reactivity of 2-(2'-acetoxy-5'-bromomethylphenyl)-2H-benzotriazole in acetylation and bromination reactions has also been studied, with the yield being influenced by reaction conditions . These studies indicate that 2-(Acetoxymethyl)-4-bromobutyl acetate would likely be reactive in similar chemical transformations, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

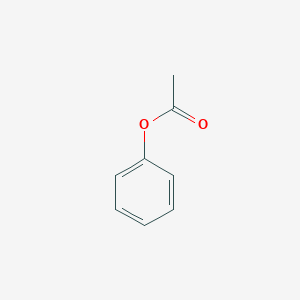

The physical and chemical properties of brominated esters are influenced by their molecular structure. The presence of electron-withdrawing bromine atoms and electron-donating groups like methoxy or acetoxy groups can affect properties such as solubility, boiling point, and reactivity. While the specific properties of 2-(Acetoxymethyl)-4-bromobutyl acetate are not discussed in the provided papers, the properties of structurally related compounds suggest that it would exhibit characteristics typical of brominated esters, such as sensitivity to reaction conditions and potential for diverse chemical reactivity .

科学研究应用

合成和化学反应

- “2-(乙酰氧基甲基)-4-溴丁基乙酸酯”和类似化合物已对其化学合成和反应机理进行了研究。一项研究重点关注 4-溴丁基乙酸酯的一锅合成,展示了反应条件的优化以实现高产率,这对于工业应用和进一步的化学转化至关重要 (Heng, 2008)。此外,两性离子与 4-溴丁基乙酸酯的烷基化导致形成 O-和 N-烷基化衍生物,突出了其作为有机合成中试剂的多功能性 (Khudina 等人,2017 年)。

抗菌活性

- 该化合物也是合成 N-烷基取代的 4-芳基偶氮吡唑的先驱,后者表现出适度的抗菌活性。这表明在开发新的抗菌剂中具有潜在的应用 (Ivanova 等人,2013 年)。

酶促拆分

- 在酶促过程领域,2-(乙酰氧基甲基)-4-溴丁基乙酸酯的衍生物已参与化合物的动力学拆分,例如 2-羟基-4-苯基丁酸乙酯,这是合成血管紧张素转换酶抑制剂的关键中间体。这突出了它在生产药学相关物质中的作用 (Liese 等人,2002 年)。

结核抑制作用

- 已经探索了使用 4-溴丁基乙酸酯合成含多氟烷基的吡唑,以生产具有中等结核抑制作用的化合物,表明其对结核病新疗法的开发做出了贡献 (Ivanova 等人,2011 年)。

荧光探针

- 该化合物已被用于设计一种用于检测肼的荧光探针,肼由于其高毒性而成为环境和生物关注的物质。该探针表现出低细胞毒性、合理的细胞渗透性和大的斯托克斯位移,显示了其在环境监测和生物应用中的潜力 (Zhu 等人,2019 年)。

安全和危害

未来方向

属性

IUPAC Name |

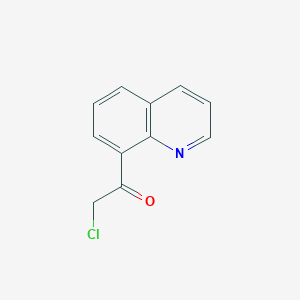

[2-(acetyloxymethyl)-4-bromobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVYTSAUFAJNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

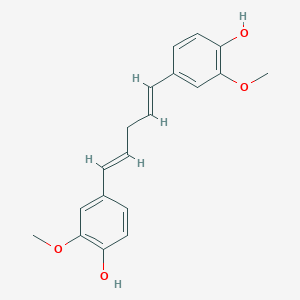

CC(=O)OCC(CCBr)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetoxymethyl)-4-bromobutyl acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)